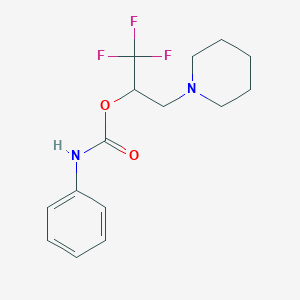![molecular formula C17H18N2O5S2 B3139542 1-(Phenylsulfonyl)-4-{[(phenylsulfonyl)oxy]imino}piperidine CAS No. 477847-31-7](/img/structure/B3139542.png)
1-(Phenylsulfonyl)-4-{[(phenylsulfonyl)oxy]imino}piperidine
Übersicht
Beschreibung
1-(Phenylsulfonyl)-4-{[(phenylsulfonyl)oxy]imino}piperidine, also known as PSPI, is a chemical compound that has gained significant attention in the scientific community due to its diverse applications. PSPI is a piperidine derivative that contains two phenylsulfonyl groups, which make it a highly polar molecule. The compound has been extensively studied for its potential use in various fields, including medicinal chemistry, organic synthesis, and material science.
Wirkmechanismus
1-(Phenylsulfonyl)-4-{[(phenylsulfonyl)oxy]imino}piperidine inhibits the activity of certain enzymes by binding to their active sites. The compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. This compound also inhibits the activity of butyrylcholinesterase, an enzyme that is involved in the metabolism of acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. Inhibition of acetylcholinesterase and butyrylcholinesterase can lead to an increase in the concentration of acetylcholine in the synaptic cleft, which can result in a variety of physiological effects. This compound has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(Phenylsulfonyl)-4-{[(phenylsulfonyl)oxy]imino}piperidine in lab experiments is its ease of synthesis. The compound can be synthesized on a large scale, making it readily available for research purposes. This compound is also a highly polar molecule, which makes it useful in certain reactions. However, one limitation of using this compound in lab experiments is its high cost compared to other reagents.
Zukünftige Richtungen
1-(Phenylsulfonyl)-4-{[(phenylsulfonyl)oxy]imino}piperidine has shown great potential in various fields, and there are several future directions for research. One area of interest is the development of this compound as a drug candidate. The compound has shown promising results in inhibiting certain enzymes, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is the development of this compound-based fluorescent probes for the detection of specific metal ions. This compound can also be used as a chiral auxiliary in asymmetric synthesis, and future research can focus on developing new reactions using this compound as a catalyst.
Wissenschaftliche Forschungsanwendungen
1-(Phenylsulfonyl)-4-{[(phenylsulfonyl)oxy]imino}piperidine has been widely used as a reagent in organic synthesis. It can be used as a catalyst for various reactions, including the Mannich reaction, aldol reaction, and Michael addition. This compound has also been used as a chiral auxiliary in asymmetric synthesis. In medicinal chemistry, this compound has shown potential as a drug candidate due to its ability to inhibit certain enzymes. This compound has also been used as a fluorescent probe for the detection of metal ions.
Eigenschaften
IUPAC Name |
[[1-(benzenesulfonyl)piperidin-4-ylidene]amino] benzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S2/c20-25(21,16-7-3-1-4-8-16)19-13-11-15(12-14-19)18-24-26(22,23)17-9-5-2-6-10-17/h1-10H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMLNUPKYRLAPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=NOS(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



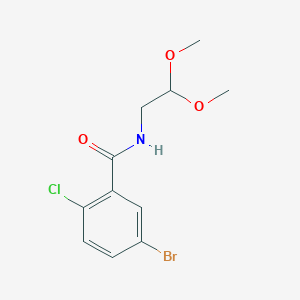
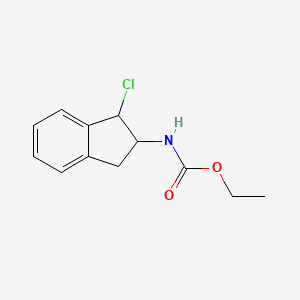
![(4-Methylpiperazino)[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]methanone](/img/structure/B3139475.png)
![Morpholino[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]methanone](/img/structure/B3139479.png)
![4-(2-propynyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B3139499.png)
![3,4-Dichloro-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]aniline](/img/structure/B3139503.png)
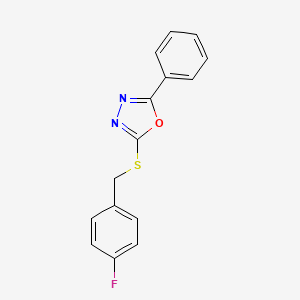
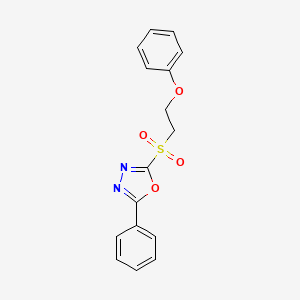
![N-[3-bromo-4-(4-methylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B3139529.png)
![Ethyl 4-[(4-fluorophenyl)sulfanyl]-6-methyl-3-quinolinecarboxylate](/img/structure/B3139535.png)
![4-({[(2-Fluorophenyl)sulfonyl]oxy}imino)-1-(phenylsulfonyl)piperidine](/img/structure/B3139546.png)
![2-{(E)-[2-(trifluoromethyl)phenyl]methylidene}-1-azabicyclo[3.2.2]nonan-4-one](/img/structure/B3139559.png)
